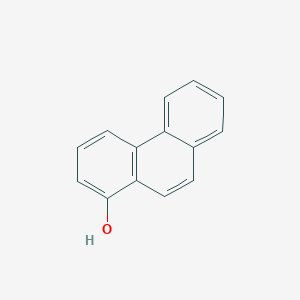

1-Hydroxyphenanthrene

Vue d'ensemble

Description

1-Hydroxyphenanthrene, also known as phenanthren-1-ol, is a phenanthrol and a human metabolite of phenanthrene. It is a polycyclic aromatic hydrocarbon (PAH) that can be detected in the urine of individuals exposed to PAHs. This compound is also used as a marker for PAH pollution in marine environments .

Méthodes De Préparation

1-Hydroxyphenanthrene can be synthesized through various methods. One common approach involves the biodegradation of phenanthrene by the fungus Cunninghamella elegans, which produces a glucoside conjugate of this compound . Industrial production methods often involve the extraction and purification of phenanthrene from coal tar, followed by chemical modification to introduce the hydroxyl group at the desired position .

Analyse Des Réactions Chimiques

1-Hydroxyphenanthrene undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations .

Applications De Recherche Scientifique

Environmental Monitoring

Biomarker for PAH Exposure

1-Hydroxyphenanthrene serves as a biomarker for exposure to PAHs. It is commonly measured in human urine to assess the body burden of PAHs from environmental sources such as air pollution and dietary intake. Studies have shown a significant correlation between urinary levels of 1-OHPHE and serum markers of inflammation and oxidative stress, indicating its potential use in environmental health studies.

Toxicological Research

Oxidative Stress Indicator

Research has identified this compound as a significant contributor to oxidative stress in various populations. Elevated levels of this metabolite have been linked to increased oxidative damage markers, such as malondialdehyde (MDA) and 8-hydroxydeoxyguanosine (8-OHdG), which are indicators of cellular damage.

Health Research

Associations with Health Outcomes

The presence of this compound in urine has been associated with various health outcomes, particularly concerning cardiovascular health and inflammatory responses. Studies indicate that individuals with higher urinary concentrations of this metabolite may be at increased risk for health issues related to oxidative stress.

Case Study 1: Occupational Exposure

A study involving asphalt workers demonstrated that higher urinary concentrations of this compound were significantly associated with increased serum GGT levels, indicating a link between occupational PAH exposure and liver function impairment.

Case Study 2: Pediatric Population

In a cohort study involving schoolchildren exposed to environmental pollutants, urinary this compound levels were correlated with increased oxidative stress markers, emphasizing its role as a potential indicator for monitoring children's health in polluted environments.

Mécanisme D'action

The mechanism of action of 1-hydroxyphenanthrene involves its interaction with various molecular targets and pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins, potentially causing toxic effects. The compound’s effects are mediated through oxidative stress and the activation of inflammatory pathways .

Comparaison Avec Des Composés Similaires

1-Hydroxyphenanthrene belongs to the class of phenanthrols, which are compounds containing a phenanthrene structure with a hydroxyl group attached. Similar compounds include:

- 2-Hydroxyphenanthrene

- 3-Hydroxyphenanthrene

- 4-Hydroxyphenanthrene

- 1-Hydroxypyrene

Compared to these compounds, this compound is unique in its specific metabolic pathways and its use as a biomarker for PAH exposure .

Activité Biologique

1-Hydroxyphenanthrene (1-OH-PHE) is a significant metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). This compound has garnered attention due to its biological activity and potential implications for human health, particularly in relation to exposure to PAHs. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, toxicological effects, and associations with various health parameters.

Overview of this compound

This compound is produced in the human body primarily through the metabolism of phenanthrene. It can be detected in urine as a biomarker for PAH exposure, which is relevant for assessing environmental and occupational risks associated with PAHs. The compound is also found in various organisms, indicating its widespread occurrence and potential ecological implications .

Pharmacokinetics and Metabolism

This compound undergoes further metabolic transformations in the liver, where it can be conjugated to form glucuronides or sulfates, enhancing its solubility for excretion. The primary enzymes involved in the metabolism of 1-OH-PHE include various cytochrome P450 enzymes and methyltransferases .

Table 1: Key Metabolic Pathways of this compound

| Enzyme Type | Reaction Description |

|---|---|

| Cytochrome P450 | Hydroxylation and further oxidation |

| Methyltransferases | Methylation to form methoxy derivatives |

Toxicological Effects

Research has indicated that this compound exhibits potential toxic effects, particularly through oxidative stress mechanisms. A study found significant associations between urinary levels of 1-OH-PHE and serum gamma-glutamyl transferase (GGT) levels, suggesting a link between PAH exposure and liver function impairment .

Case Study: Occupational Exposure

In an occupational study involving workers exposed to PAHs, higher urinary concentrations of 1-OH-PHE were correlated with increased risks of liver enzyme alterations. For instance, a cohort study reported that workers in construction and transportation exhibited elevated odds ratios for increased levels of 1-OH-PHE compared to reference groups .

Table 2: Health Outcomes Associated with this compound Exposure

Environmental Impact

This compound is not only a marker for human exposure but also serves as an indicator of PAH pollution in aquatic environments. Studies have shown that it can be detected in marine organisms, highlighting its role as an environmental contaminant .

Propriétés

IUPAC Name |

phenanthren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBXZWADMKOZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872758 | |

| Record name | 1-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-56-9, 30774-95-9 | |

| Record name | 1-Hydroxyphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxyphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030774959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenanthrenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1FTF7MUY7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1-hydroxyphenanthrene (1-OHPHE) and how are humans exposed to it?

A1: 1-OHPHE is a metabolite of phenanthrene, a PAH formed during incomplete combustion of organic matter like fossil fuels, wood, and tobacco. Humans are exposed to phenanthrene primarily through inhalation of contaminated air, ingestion of contaminated food and water, and dermal contact with contaminated soil or products. [, , , , , ]

Q2: How is exposure to 1-OHPHE measured in humans?

A2: Exposure to 1-OHPHE is typically assessed by measuring its concentration in urine. This is because 1-OHPHE is a primary metabolite of phenanthrene and is excreted in urine. [, , , , , , , , , , , , , , ]

Q3: Are there certain occupations associated with higher levels of 1-OHPHE?

A3: Yes, studies have shown that workers in certain industries, such as coke oven workers, steel foundry workers, grill workers, and firefighters, tend to have higher levels of 1-OHPHE compared to the general population. This is likely due to increased exposure to PAHs in these occupational settings. [, , , , ]

Q4: Does smoking influence 1-OHPHE levels?

A4: Yes, smoking is a significant source of PAH exposure, and studies have consistently found higher levels of urinary 1-OHPHE in smokers compared to non-smokers. [, , , , , ]

Q5: Can second-hand smoke exposure contribute to 1-OHPHE levels?

A5: Yes, studies have demonstrated that exposure to second-hand smoke, both at home and in the workplace, is associated with elevated levels of 1-OHPHE in urine. [, , ]

Q6: What are the potential health effects associated with 1-OHPHE exposure?

A6: Research suggests that exposure to 1-OHPHE, often as part of mixed PAH exposure, may be linked to several health issues, including:

- Respiratory Issues: Reduced lung function, emphysema, chronic bronchitis, and asthma. [, , ]

- Endocrine Disruption: Altered thyroid hormone levels in both males and females. [, ]

- Reproductive Health: Associations with increased testosterone in males and estradiol in females. []

- Other Conditions: Links to periodontitis, urinary incontinence, kidney stones, depression, and childhood obesity. [, , , , ]

Q7: How might 1-OHPHE contribute to these health problems?

A7: The exact mechanisms are still under investigation, but some proposed mechanisms include:

- Oxidative Stress: PAHs, including phenanthrene and its metabolites, are known to induce oxidative stress, which can damage cells and contribute to various diseases. []

- Inflammation: Exposure to 1-OHPHE has been associated with systemic inflammation, a key factor in many chronic diseases. [, ]

- Endocrine Disruption: PAHs can interfere with the endocrine system by mimicking or blocking hormones, potentially leading to developmental and reproductive issues. [, , ]

Q8: Is there a link between 1-OHPHE and Chronic Obstructive Pulmonary Disease (COPD)?

A8: Yes, research suggests a link between exposure to environmental PAHs, including 1-OHPHE, and an increased risk of COPD. Systemic inflammation is believed to play a mediating role in this association. [, ]

Q9: How does iodine status influence the relationship between 1-OHPHE and thyroid function?

A9: Studies indicate that iodine status can modify the association between PAH exposure, including 1-OHPHE, and thyroid hormone levels. The specific interactions appear to differ between adolescents and adults and vary depending on factors like sex and smoking status. []

Q10: What is the significance of finding 1-OHPHE in fish bile?

A10: The presence of 1-OHPHE in fish bile serves as a biomarker of PAH exposure in aquatic environments. Measuring 1-OHPHE levels in fish can help assess the extent of PAH contamination in water bodies. [, , ]

Q11: What is the molecular formula and weight of 1-OHPHE?

A11: The molecular formula of 1-OHPHE is C14H10O, and its molecular weight is 194.23 g/mol. []

Q12: What are the common analytical methods used to measure 1-OHPHE in biological samples?

A12: Common techniques include:

- High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detection, HPLC is widely used for separating and quantifying 1-OHPHE in urine and bile samples. [, , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive and specific method is used to measure 1-OHPHE and other PAH metabolites in various biological matrices. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.